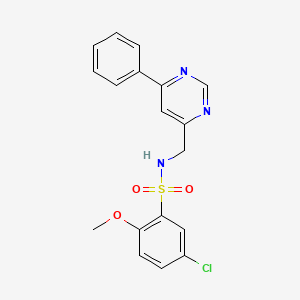

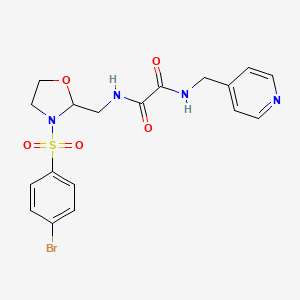

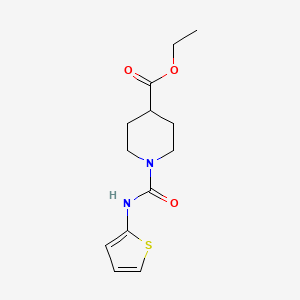

![molecular formula C9H12ClN3OS B2661640 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine CAS No. 339016-21-6](/img/structure/B2661640.png)

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine” is a chemical compound that has gained significant attention in the field of chemical research. It is a part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2-methylsulfanyl-6-polyfluoro-alkylpyrimidin-4-ones has been optimized. The yield of trifluoromethyl-substituted heterocycle was increased to 96%, and new polyfluoroalkyl-substituted analogs were prepared .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCSc1nc(Cl)cc(n1)C(F)(F)F and the InChI code 1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 . Chemical Reactions Analysis

The interaction of these heterocycles with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones .科学的研究の応用

Synthetic Methods and Molecular Characterization

A versatile precursor, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is utilized in the synthesis of novel heterocyclic compounds. Through nucleophilic substitution reactions, this precursor facilitates the creation of diverse molecular structures with potential pharmacological activities. These newly synthesized molecules have been characterized through spectral analyses, providing a foundation for future investigations into their therapeutic applications (Zaki, Radwan, & El-Dean, 2017).

Imaging Agent Development for Parkinson's Disease

In the quest to improve diagnostic tools for Parkinson's disease, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine has served as a precursor in synthesizing a new potential PET agent, HG-10-102-01. This agent shows promise for imaging the LRRK2 enzyme, a significant target in Parkinson's disease research, showcasing the compound's contribution to advancing neurological disorder diagnostics (Wang, Gao, Xu, & Zheng, 2017).

Inhibitors of Tumor Necrosis Factor Alpha and Nitric Oxide

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine derivatives have shown potential as inhibitors of tumor necrosis factor alpha and nitric oxide, indicating their relevance in anti-inflammatory and anticancer studies. A rapid and green synthetic method for these compounds highlights their importance in medicinal chemistry for developing new therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).

Kinase Inhibition for Cancer Therapy

The structural motif of 4-(pyrimidin-4-yl)morpholines, including 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, has been identified as a privileged pharmacophore for the inhibition of PI3K and PIKKs, which are key targets in cancer therapy. This discovery has led to the development of novel inhibitors that show selectivity and potency against these kinases, opening new avenues for targeted cancer treatments (Hobbs et al., 2019).

Antibacterial and Antifungal Properties

Compounds synthesized from 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine have been evaluated for their antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant microbial strains, demonstrating the compound's potential in addressing global health challenges (Rahimizadeh et al., 2011).

Safety and Hazards

特性

IUPAC Name |

4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3OS/c1-15-9-11-7(10)6-8(12-9)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDCTXYEVAWARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

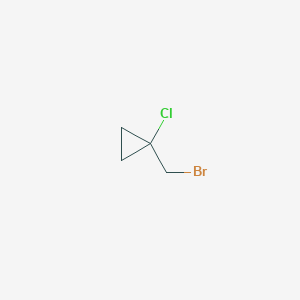

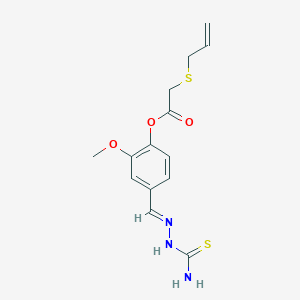

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

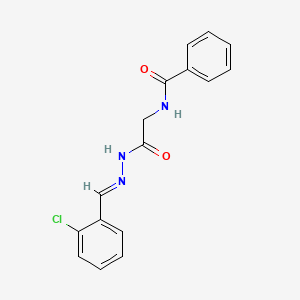

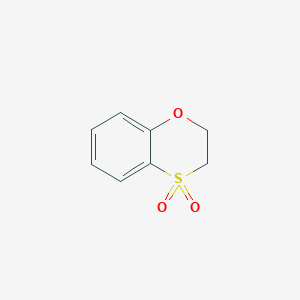

![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)

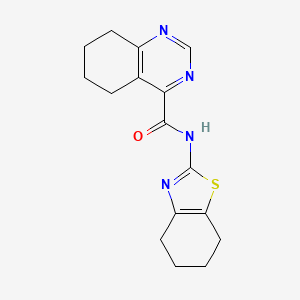

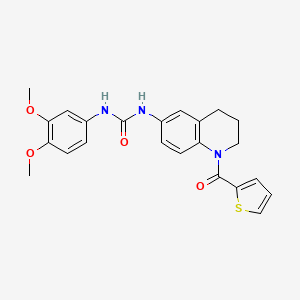

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)